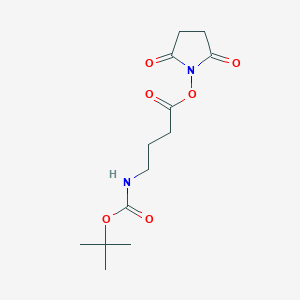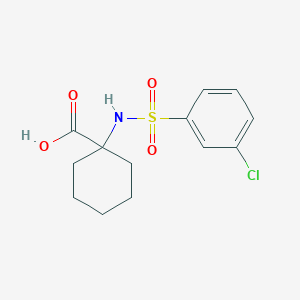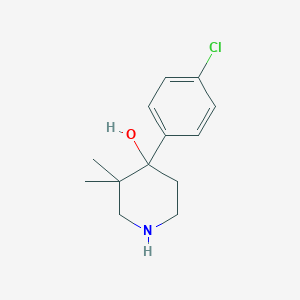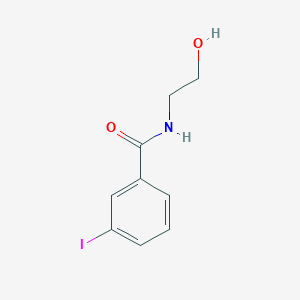![molecular formula C14H16BNO4S B3150559 [4-[[(2-phenylethyl)amino]sulfonyl]phenyl]Boronic acid CAS No. 690662-88-5](/img/structure/B3150559.png)
[4-[[(2-phenylethyl)amino]sulfonyl]phenyl]Boronic acid
Descripción general
Descripción
Synthesis Analysis
While specific synthesis methods for “[4-[[(2-phenylethyl)amino]sulfonyl]phenyl]Boronic acid” are not available, there are general methods for the synthesis of boronic acids and their derivatives. For instance, one approach involves the catalytic protodeboronation of pinacol boronic esters .Chemical Reactions Analysis
Boronic acids and their derivatives are known to participate in various chemical reactions. One notable reaction is the Suzuki-Miyaura coupling, which is a type of cross-coupling reaction used to form carbon-carbon bonds .Aplicaciones Científicas De Investigación
Boronic Acid Derivatives as Synthetic Intermediates and Sensing Agents
Boronic acids, including derivatives similar to the compound , are highlighted for their utility across various fields such as medicine, agriculture, industrial chemistry, and as synthetic intermediates in organic synthesis. Their applications extend to sensing, protein manipulation, therapeutics, biological labeling, and separation processes. The introduction of functional groups such as aminophosphonic acid into boronic acid frameworks has opened new opportunities for applications due to their multifunctional capabilities (Zhang et al., 2017).
Catalysis and Organic Synthesis
Boronic acids have been widely recognized for their roles in catalysis and as reagents in organic synthesis, including Suzuki cross-coupling reactions, asymmetric synthesis, and more. Their catalytic capabilities enable the activation of hydroxy groups under mild conditions, facilitating direct transformations into useful products. This property is particularly valuable for electrophilic and nucleophilic modes of activation in various organic reactions, leading to the formation of amides, cycloadditions, and conjugate additions (Hall, 2019).
Antiviral Therapeutics
One fascinating application of phenylboronic-acid-modified nanoparticles (NPs) is in the development of potential antiviral therapeutics. These NPs have been engineered for biological and biomedical applications, demonstrating novel viral entry activity, which could pave the way for new therapeutic strategies against viruses like the Hepatitis C virus (HCV) (Khanal et al., 2013).
Boronic Acid Analogs in Inhibitor Development
The design and synthesis of boronic acid analogs of amino acids have shown promise as inhibitors of serine proteases, which play crucial roles in biological systems. This approach has led to the development of novel alpha-aminoboronic acids, further highlighting the therapeutic potential of boronic acid derivatives in medicinal chemistry (Jagannathan et al., 2001).
Mecanismo De Acción
Target of Action
Boronic acids, including this compound, are often used in the suzuki–miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon–carbon bond-forming process .
Mode of Action
In the Suzuki–Miyaura cross-coupling reaction, the boronic acid compound interacts with a palladium catalyst. The reaction involves two key steps: oxidative addition and transmetalation . In oxidative addition, palladium is oxidized as it forms a new bond with an electrophilic organic group. In transmetalation, the boronic acid compound, which is nucleophilic, is transferred from boron to palladium .
Biochemical Pathways
The Suzuki–Miyaura cross-coupling reaction is a key biochemical pathway involving boronic acids. This reaction enables the formation of carbon–carbon bonds, which are fundamental in organic synthesis . The downstream effects include the creation of a wide variety of organic compounds, which can be used in various applications, from pharmaceuticals to materials science .
Pharmacokinetics
Boronic acids are generally known for their stability and reactivity, which can influence their bioavailability .
Result of Action
The result of the action of (4-(N-Phenethylsulfamoyl)phenyl)boronic acid in the Suzuki–Miyaura cross-coupling reaction is the formation of new carbon–carbon bonds. This enables the synthesis of a wide range of organic compounds .
Action Environment
The action, efficacy, and stability of (4-(N-Phenethylsulfamoyl)phenyl)boronic acid can be influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction is known for its mild and functional group tolerant reaction conditions . The stability of the boronic acid compound can also be affected by factors such as temperature and pH .
Análisis Bioquímico
Biochemical Properties
[4-[[(2-phenylethyl)amino]sulfonyl]phenyl]Boronic acid plays a crucial role in biochemical reactions due to its ability to form reversible covalent bonds with diols and other nucleophiles. This property allows it to interact with enzymes, proteins, and other biomolecules. For instance, it can inhibit serine proteases by forming a covalent bond with the active site serine residue, thereby blocking the enzyme’s activity . Additionally, it can interact with glycoproteins and other carbohydrate-containing molecules, making it useful in studying carbohydrate-protein interactions .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to inhibit the activity of certain kinases, leading to altered cell signaling and gene expression patterns . Furthermore, its interaction with glycoproteins can affect cellular metabolism by modifying the function of glycosylated enzymes and receptors .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to the active sites of enzymes, inhibiting their activity by forming covalent bonds with key residues. This inhibition can lead to changes in cellular processes and gene expression . Additionally, the compound can interact with cell surface receptors and transporters, altering their function and affecting cellular signaling pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions. Long-term studies have shown that its effects on cellular function can persist, with some changes in gene expression and cellular metabolism being observed even after the compound has been removed . This stability makes it a valuable tool for long-term biochemical studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively inhibit target enzymes and alter cellular processes without causing significant toxicity . At higher doses, it can lead to adverse effects, including toxicity and disruption of normal cellular functions . These threshold effects highlight the importance of careful dosage control in experimental and therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as kinases and glycosyltransferases, affecting metabolic flux and metabolite levels . The compound can also influence the metabolism of carbohydrates by interacting with glycoproteins and modifying their function . These interactions make it a valuable tool for studying metabolic pathways and their regulation.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. It can be taken up by cells via specific transporters and accumulate in certain cellular compartments . This localization can affect its activity and function, making it important to understand its transport and distribution mechanisms.
Subcellular Localization
The subcellular localization of this compound is critical for its activity. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can influence its interactions with biomolecules and its overall function within the cell.
Propiedades
IUPAC Name |
[4-(2-phenylethylsulfamoyl)phenyl]boronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16BNO4S/c17-15(18)13-6-8-14(9-7-13)21(19,20)16-11-10-12-4-2-1-3-5-12/h1-9,16-18H,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKFNGKMSRZZEGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)S(=O)(=O)NCCC2=CC=CC=C2)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16BNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(4-Amino-2-fluorophenoxy)ethyl]-N,N-diethylamine](/img/structure/B3150476.png)
![N-{2-[4-Amino-2-(trifluoromethyl)phenoxy]ethyl}-N,N-diethylamine](/img/structure/B3150481.png)



![5-Bromo-2-[2-(pyrrolidin-1-yl)ethoxy]benzonitrile](/img/structure/B3150514.png)


acetate](/img/structure/B3150535.png)





